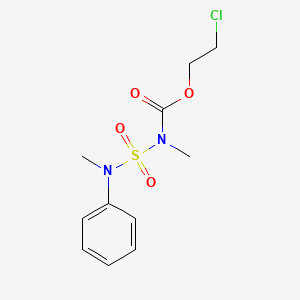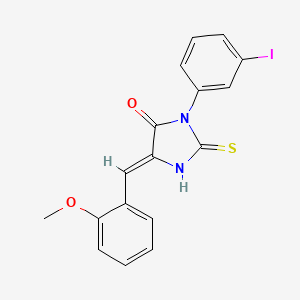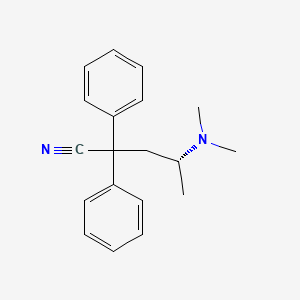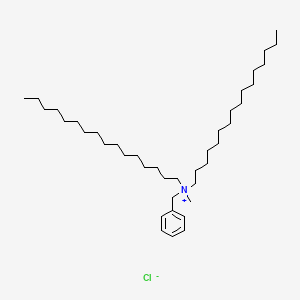
4-Styrylpyridine hydrochloride, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Styrylpyridine hydrochloride, (Z)- is a chemical compound with the molecular formula C13H11NClH It is a derivative of styrylpyridine, characterized by the presence of a styryl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-styrylpyridine hydrochloride, (Z)- typically involves the reaction of 4-styrylpyridine with hydrochloric acid. One common method includes dissolving 4-styrylpyridine in acetonitrile and adding hydrochloric acid to the solution. The mixture is then stirred at elevated temperatures, usually around 60-70°C, for a specified period, leading to the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of 4-styrylpyridine hydrochloride, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Styrylpyridine hydrochloride, (Z)- undergoes various chemical reactions, including:
Photocyclodimerization: This reaction involves the formation of cyclobutane derivatives through [2 + 2] cycloaddition under UV irradiation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electron-withdrawing group.
Common Reagents and Conditions:
Photocyclodimerization: Typically conducted in methanol with the addition of hydrochloric acid to accelerate the reaction.
Substitution Reactions: Common reagents include alkyl halides and bases, with reactions carried out in polar solvents like acetonitrile.
Major Products:
Aplicaciones Científicas De Investigación
4-Styrylpyridine hydrochloride, (Z)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-styrylpyridine hydrochloride, (Z)- involves its interaction with molecular targets through various pathways:
Photocyclodimerization: The compound undergoes [2 + 2] cycloaddition under UV light, forming cyclobutane derivatives through cation-π interactions.
Substitution Reactions: The pyridine ring’s electron-withdrawing nature facilitates nucleophilic attack, leading to the formation of substituted products.
Comparación Con Compuestos Similares
2-Styrylpyridine: Similar in structure but differs in the position of the styryl group on the pyridine ring.
4-(m-Cyanostyryl)pyridine: Contains a cyano group on the phenyl ring, affecting its electronic properties.
Uniqueness: 4-Styrylpyridine hydrochloride, (Z)- is unique due to its specific photochemical behavior and the ability to form distinct cyclobutane derivatives under UV irradiation . Its versatility in undergoing various chemical reactions makes it a valuable compound in multiple research domains.
Propiedades
Número CAS |
19149-60-1 |
|---|---|
Fórmula molecular |
C13H12ClN |
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
4-[(Z)-2-phenylethenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H11N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-11H;1H/b7-6-; |
Clave InChI |
LIOMEEIPDNUTRD-NAFXZHHSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\C2=CC=NC=C2.Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=NC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


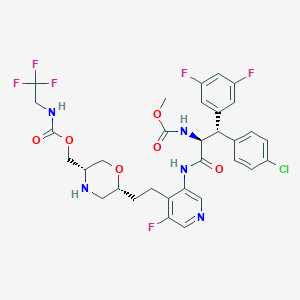
![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
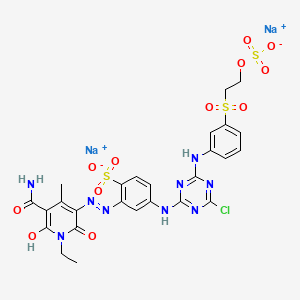
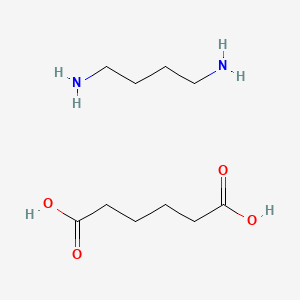
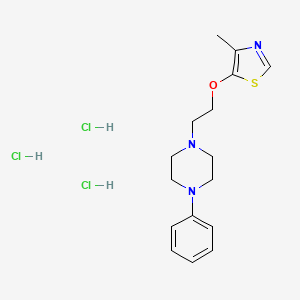
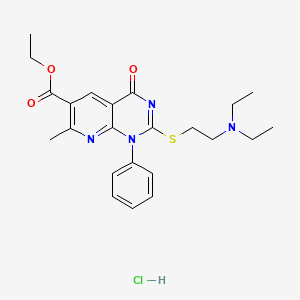
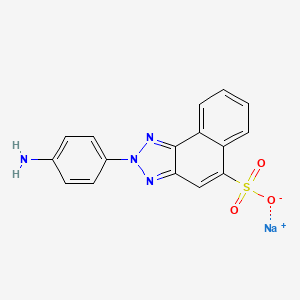
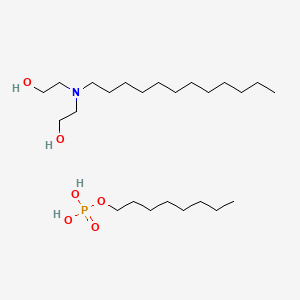
![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)
